molecular formula C19H23N3O3 B5661419 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5661419
M. Wt: 341.4 g/mol
InChI Key: UBPNKBGMZJBOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as ABT-089, is a compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. This compound belongs to the class of piperazine derivatives and has been studied extensively for its ability to improve memory, attention, and learning in animal models.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By acting as a partial agonist, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a number of biochemical and physiological effects. Animal studies have shown that this compound can increase the release of dopamine, norepinephrine, and acetylcholine in the brain. In addition, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been found to have a relatively low toxicity profile. However, one of the limitations of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is that it has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. In addition, there is interest in exploring the use of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other cognitive enhancers to improve its efficacy. Finally, there is a need for further research on the long-term effects of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine on cognitive function and overall health.
Conclusion
In conclusion, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. This compound has been extensively studied for its ability to improve memory, attention, and learning in animal models. While the exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, it is believed to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. There are a number of future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, including its potential use in the treatment of cognitive disorders and the exploration of its use in combination with other cognitive enhancers.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with piperazine to form 1-(3,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with 3-pyridinecarboxylic acid chloride to give the final product, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound can improve memory, attention, and learning. In addition, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-6-5-15(12-18(17)25-2)14-21-8-10-22(11-9-21)19(23)16-4-3-7-20-13-16/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPNKBGMZJBOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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